molecular formula C25H31N7O2 B13513274 N-Des(cyclopentyl)-N-Cyclohexyl-Palbociclib

N-Des(cyclopentyl)-N-Cyclohexyl-Palbociclib

Cat. No.: B13513274
M. Wt: 461.6 g/mol
InChI Key: SGVAIOODWPAVHB-UHFFFAOYSA-N
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Description

N-Des(cyclopentyl)-N-Cyclohexyl-Palbociclib is a derivative of Palbociclib, a well-known cyclin-dependent kinase (CDK) inhibitor used in cancer treatment. This compound is specifically modified to enhance its pharmacological properties and efficacy in targeting cancer cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Des(cyclopentyl)-N-Cyclohexyl-Palbociclib involves multiple steps, starting from the basic structure of PalbociclibCommon reagents used in this synthesis include cyclohexylamine, various solvents, and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure the highest quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Des(cyclopentyl)-N-Cyclohexyl-Palbociclib undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-Des(cyclopentyl)-N-Cyclohexyl-Palbociclib has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Des(cyclopentyl)-N-Cyclohexyl-Palbociclib involves the inhibition of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. These kinases play a crucial role in cell cycle regulation, and their inhibition leads to cell cycle arrest and apoptosis in cancer cells. The compound binds to the ATP-binding site of CDKs, preventing their activation and subsequent phosphorylation of target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Des(cyclopentyl)-N-Cyclohexyl-Palbociclib is unique due to its specific structural modifications, which enhance its binding affinity and selectivity for CDK4 and CDK6. These modifications also improve its pharmacokinetic properties, making it a promising candidate for further development in cancer therapy .

Properties

Molecular Formula

C25H31N7O2

Molecular Weight

461.6 g/mol

IUPAC Name

6-acetyl-8-cyclohexyl-5-methyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrido[2,3-d]pyrimidin-7-one

InChI

InChI=1S/C25H31N7O2/c1-16-20-15-28-25(29-21-9-8-19(14-27-21)31-12-10-26-11-13-31)30-23(20)32(18-6-4-3-5-7-18)24(34)22(16)17(2)33/h8-9,14-15,18,26H,3-7,10-13H2,1-2H3,(H,27,28,29,30)

InChI Key

SGVAIOODWPAVHB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCCC5)C(=O)C

Origin of Product

United States

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